N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine

Description

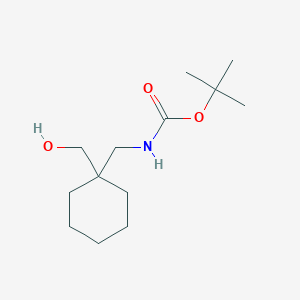

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is a cyclohexane-based amine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxymethyl (-CH2OH) substituent. This compound is pivotal in medicinal chemistry for designing bioactive molecules, particularly where controlled amine reactivity and stereoelectronic modulation are required .

Properties

IUPAC Name |

tert-butyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-13(10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTUOQOPVFFWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The reaction is carried out at room temperature and yields the Boc-protected amine in high purity .

Industrial Production Methods

Industrial production of Boc-protected amines often employs continuous flow reactors with solid acid catalysts to enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in tetrahydrofuran (THF) solvent allows for high yields of Boc-protected amines with short residence times .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The Boc group can be removed under mild acidic conditions.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.

Substitution: Various nucleophiles can be used to substitute the hydroxymethyl group under appropriate conditions

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of the free amine.

Substitution: Formation of substituted cyclohexanemethanamine derivatives.

Scientific Research Applications

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is used extensively in scientific research, including:

Chemistry: As a protected amine in multi-step organic syntheses.

Biology: In the synthesis of peptide and protein analogs.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine and related compounds:

Solubility and Reactivity

- The hydroxymethyl group in the target compound improves aqueous solubility, making it advantageous for drug formulation. In contrast, the ethynyl analog () is more lipophilic, favoring membrane permeability but limiting solubility .

- N-Hydroxycyclohexanemethanamine () exhibits higher reactivity due to the free -NHOH group, which may participate in redox reactions or metal coordination, unlike the Boc-protated amine .

Critical Analysis of Limitations and Contradictions

- Data Gaps : While CAS numbers and molecular formulas are well-documented for most analogs (e.g., ), solubility, melting points, and biological activity data are sparse.

- Synthetic Feasibility : Higher yields for N-hydroxy derivatives () suggest they may be more accessible than Boc-protected analogs, but industrial scalability remains unaddressed in the evidence .

- Functional Group Trade-offs : Hydroxymethyl improves solubility but may reduce metabolic stability compared to ethynyl or alkylated analogs .

Biological Activity

N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility. The hydroxymethyl group contributes to its reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it appears to influence Bcl-2 family proteins, which are critical regulators of apoptosis. This effect was observed in vitro using several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings support the compound's potential as a novel antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Apoptosis Induction in Cancer Cells

A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis revealed that approximately 40% of treated cells underwent apoptosis after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.